![molecular formula C22H21N3O3S2 B2795062 N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)cinnamamide CAS No. 865592-93-4](/img/structure/B2795062.png)
N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)cinnamamide
Vue d'ensemble
Description
N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)cinnamamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is known for its intricate molecular structure, which includes a benzothiazole ring, a cinnamamide moiety, and a diallylsulfamoyl group. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)cinnamamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms an intermediate, which is then further reacted with diallylsulfamide and cinnamoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the benzothiazole ring and cinnamamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that compounds similar to N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)cinnamamide exhibit significant antimicrobial properties. For instance, studies on related thiazole derivatives have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways, making these compounds promising candidates for combating antibiotic resistance .
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy. Investigations into structurally similar compounds have shown that they can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. For example, certain derivatives have been tested against human breast cancer cell lines (e.g., MCF-7), showing promising IC50 values that indicate potent antiproliferative effects .
Enzyme Inhibition
Compounds containing the benzo[d]thiazole moiety have also been studied for their ability to inhibit key enzymes associated with diseases such as Alzheimer's. Specifically, derivatives that include the thiazole structure have exhibited strong inhibitory activity against acetylcholinesterase, which is crucial for managing acetylcholine levels in the brain. This suggests potential therapeutic applications for neurodegenerative diseases .
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between this compound and target proteins. These studies help elucidate the compound's mechanism of action at the molecular level and predict its affinity for various biological targets. For instance, docking simulations have been employed to assess how well these compounds fit into enzyme active sites, which is critical for understanding their therapeutic efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored to optimize its biological activity. Variations in substituents on the benzothiazole and cinnamide moieties can significantly impact the compound's pharmacological properties. Identifying these relationships aids in designing more effective derivatives with enhanced potency and selectivity against specific biological targets .
Case Studies and Research Findings
Mécanisme D'action
The mechanism of action of N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. Additionally, molecular docking studies have shown that the compound can interact with protein receptors, influencing cellular signaling pathways and modulating inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)cinnamamide stands out due to the presence of the diallylsulfamoyl group, which imparts unique chemical reactivity and biological activity. This functional group enhances the compound’s ability to undergo various chemical reactions and interact with biological targets, making it a versatile molecule for research and industrial applications .
Activité Biologique
N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)cinnamamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]thiazole moiety linked to a cinnamide group through a sulfamoyl connection. Its molecular formula is C₁₄H₁₅N₃O₂S, with significant implications for its interaction with biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, analogs of benzothiazole have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358) .
Table 1: Antitumor Activity of Related Compounds
Compound | Cell Line | IC₅₀ (μM) | Assay Type |
---|---|---|---|
Compound 5 | A549 | 2.12 ± 0.21 | 2D |
Compound 6 | HCC827 | 5.13 ± 0.97 | 3D |
Compound 8 | NCI-H358 | 6.48 ± 0.11 | 2D |
These findings suggest that modifications in the structure can enhance the antitumor efficacy, making derivatives of this compound promising candidates for further development.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Compounds within this class have shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, studies utilizing broth microdilution methods revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity Profile
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 8 μg/mL |
Compound B | S. aureus | 4 μg/mL |
These results highlight the potential of this compound as an antimicrobial agent, warranting further investigation into its mechanisms of action.
The biological activity of this compound is believed to involve several mechanisms:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes .
- Inhibition of Enzymatic Activity : The sulfamoyl group may interact with specific enzymes involved in tumor growth or microbial survival.
- Modulation of Ion Channels : Research indicates that benzothiazole derivatives can act as modulators of ion channels, influencing cellular signaling pathways .
Case Studies
Several case studies have provided insights into the efficacy and safety profiles of compounds related to this compound:
- Study on Lung Cancer Cell Lines : A study demonstrated that compound derivatives significantly reduced cell viability in A549 cells by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy Testing : Another study assessed the antimicrobial effects against clinical isolates of S. aureus, showing that certain derivatives had lower MIC values compared to standard antibiotics .
Propriétés
IUPAC Name |
(E)-N-[6-[bis(prop-2-enyl)sulfamoyl]-1,3-benzothiazol-2-yl]-3-phenylprop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-3-14-25(15-4-2)30(27,28)18-11-12-19-20(16-18)29-22(23-19)24-21(26)13-10-17-8-6-5-7-9-17/h3-13,16H,1-2,14-15H2,(H,23,24,26)/b13-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHSMSMWTSLSOK-JLHYYAGUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.